molecular formula C22H48N4 B14284544 1,4,8,11-Tetraazacyclotetradecane, 1,4,8,11-tetrapropyl- CAS No. 138099-10-2

1,4,8,11-Tetraazacyclotetradecane, 1,4,8,11-tetrapropyl-

Cat. No.: B14284544
CAS No.: 138099-10-2
M. Wt: 368.6 g/mol
InChI Key: HPKOBBSKVOEKCH-UHFFFAOYSA-N
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Description

1,4,8,11-Tetraazacyclotetradecane, 1,4,8,11-tetrapropyl- is a macrocyclic compound that belongs to the class of azamacrocycles. These compounds are known for their ability to form stable complexes with metal ions, making them valuable in various fields such as coordination chemistry, catalysis, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4,8,11-tetraazacyclotetradecane, 1,4,8,11-tetrapropyl- typically involves the cyclization of linear tetraamines. One common method is the reaction of 1,4,8,11-tetraazacyclotetradecane with propyl halides under basic conditions to introduce the propyl groups at the nitrogen atoms . The reaction is usually carried out in an organic solvent such as acetonitrile or ethanol, and the product is purified by recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the cyclization and alkylation steps .

Chemical Reactions Analysis

Types of Reactions

1,4,8,11-Tetraazacyclotetradecane, 1,4,8,11-tetrapropyl- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce secondary amines. Substitution reactions typically result in the formation of N-alkyl or N-acyl derivatives .

Scientific Research Applications

1,4,8,11-Tetraazacyclotetradecane, 1,4,8,11-tetrapropyl- has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1,4,8,11-tetraazacyclotetradecane, 1,4,8,11-tetrapropyl- involves its ability to form stable complexes with metal ions. The nitrogen atoms in the macrocycle coordinate with metal ions, forming a stable chelate complex. This complexation can influence the reactivity and properties of the metal ion, making it useful in catalysis and other applications .

Comparison with Similar Compounds

Similar Compounds

    1,4,8,11-Tetraazacyclotetradecane: The parent compound without the propyl groups. It forms stable metal complexes but may have different solubility and reactivity properties.

    1,4,8,11-Tetramethyl-1,4,8,11-tetraazacyclotetradecane: A similar compound with methyl groups instead of propyl groups.

Uniqueness

1,4,8,11-Tetraazacyclotetradecane, 1,4,8,11-tetrapropyl- is unique due to the presence of propyl groups, which can influence its solubility, reactivity, and ability to form metal complexes. The propyl groups can provide additional steric hindrance and electronic effects, making this compound distinct from its analogs .

Properties

CAS No.

138099-10-2

Molecular Formula

C22H48N4

Molecular Weight

368.6 g/mol

IUPAC Name

1,4,8,11-tetrapropyl-1,4,8,11-tetrazacyclotetradecane

InChI

InChI=1S/C22H48N4/c1-5-11-23-15-9-16-25(13-7-3)21-22-26(14-8-4)18-10-17-24(12-6-2)20-19-23/h5-22H2,1-4H3

InChI Key

HPKOBBSKVOEKCH-UHFFFAOYSA-N

Canonical SMILES

CCCN1CCCN(CCN(CCCN(CC1)CCC)CCC)CCC

Origin of Product

United States

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